molecular formula C23H22ClN5O2 B14973293 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14973293
M. Wt: 435.9 g/mol
InChI Key: BBKSKKQLHKWMDM-UHFFFAOYSA-N
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Description

3-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound featuring a piperazine ring, a chlorophenyl group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 4-chlorophenylamine with ethylene glycol in the presence of a catalyst.

    Coupling Reaction: The piperazine derivative is then coupled with a suitable indole derivative under controlled conditions to form the pyrimidoindole core.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

3-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-8-METHYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C23H22ClN5O2/c1-15-2-7-19-18(12-15)21-22(26-19)23(31)29(14-25-21)13-20(30)28-10-8-27(9-11-28)17-5-3-16(24)4-6-17/h2-7,12,14,26H,8-11,13H2,1H3

InChI Key

BBKSKKQLHKWMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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